XLogP3 Lipophilicity Reduction vs. N-Cyclobutylmethanesulfonamide
1-Cyclobutyl-N-methylmethanesulfonamide exhibits a lower computed partition coefficient (XLogP3 = 0.6) compared to the primary sulfonamide analog N-cyclobutylmethanesulfonamide (XLogP3 = 0.9), despite having an additional methyl group. This counter-intuitive reduction arises because the tertiary sulfonamide has one fewer hydrogen-bond donor (HBD = 1 vs. HBD = 2 for the primary analog), which decreases overall polarity. The lower logP is desirable for CNS drug-like space (desired logP 1–3) and improves lipophilic efficiency (LipE) in lead optimisation [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | N-Cyclobutylmethanesulfonamide (PubChem CID 22485631): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = –0.3 (target compound is less lipophilic by 0.3 log units) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lower lipophilicity reduces the risk of off-target binding, phospholipidosis, and metabolic clearance, making this compound a preferred fragment starting point for CNS and kinase programs.
- [1] PubChem CID 131003357 (target) and CID 22485631 (comparator). Computed XLogP3 values retrieved 2026-05-13. View Source
